NG-Amino-L-arginine hydrochloride

NOS inhibition isoform selectivity Ki comparison

NG-Amino-L-arginine hydrochloride (L-NAA; CAS 1031799-40-2) is a structural analog of L-arginine that functions as a metabolism-based, irreversible inactivator of all three major nitric oxide synthase (NOS) isoforms — neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Unlike simple competitive inhibitors, its inactivation mechanism requires catalytic turnover by the enzyme and results in covalent alteration of the heme prosthetic group.

Molecular Formula C6H16ClN5O2
Molecular Weight 225.68 g/mol
Cat. No. B560374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNG-Amino-L-arginine hydrochloride
SynonymsN5-(hydrazinyliminomethyl)-L-ornithine, monohydrochloride
Molecular FormulaC6H16ClN5O2
Molecular Weight225.68 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CN=C(N)NN.Cl
InChIInChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1
InChIKeyYGVMJVSXFJRHGQ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





NG-Amino-L-arginine Hydrochloride: Baseline Profile for NOS Inhibitor Procurement and Scientific Selection


NG-Amino-L-arginine hydrochloride (L-NAA; CAS 1031799-40-2) is a structural analog of L-arginine that functions as a metabolism-based, irreversible inactivator of all three major nitric oxide synthase (NOS) isoforms — neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Unlike simple competitive inhibitors, its inactivation mechanism requires catalytic turnover by the enzyme and results in covalent alteration of the heme prosthetic group [1]. The compound is supplied as a hydrochloride salt (C₆H₁₆ClN₅O₂, MW 225.68) and is routinely employed as a pharmacological tool to interrogate NO-dependent signaling pathways in both cell culture and in vivo models [2].

Why NG-Amino-L-arginine Hydrochloride Cannot Be Substituted by Generic NOS Inhibitors: A Procurement Risk Analysis


Substituting NG-amino-L-arginine hydrochloride with other NOS inhibitors such as L-NAME, L-NMMA, or aminoguanidine introduces uncontrolled variables that compromise experimental reproducibility and data interpretation. The compound's mechanism-based, irreversible inactivation kinetics produce a distinct temporal profile of enzyme inhibition that cannot be replicated by reversible competitive antagonists [1]. Furthermore, its isoform inhibition potency ratios and cell-type selectivity differ markedly from those of close analogs — differences that translate into divergent vascular reactivity, mortality outcomes in sepsis models, and off-target effects on amino acid transport systems [2]. The quantitative evidence below establishes precisely where NG-amino-L-arginine hydrochloride occupies a unique, non-substitutable position within the NOS inhibitor pharmacopeia.

NG-Amino-L-arginine Hydrochloride: Quantitative Differentiation Evidence Versus NOS Inhibitor Comparators


Comparative NOS Isoform Inhibition Potency: NG-Amino-L-arginine Versus L-NIO and Aminoguanidine

NG-Amino-L-arginine hydrochloride demonstrates a distinct isoform inhibition potency profile compared to L-NIO (a non-selective NOS inhibitor) and aminoguanidine (a preferential iNOS inhibitor). NG-Amino-L-arginine inhibits nNOS with a Ki of 0.3 μM, iNOS with a Ki of 3 μM, and eNOS with a Ki of 2.5 μM, yielding a moderate nNOS preference [1]. In contrast, L-NIO exhibits flatter isoform discrimination with Ki values of 1.7 μM (nNOS), 3.9 μM (eNOS), and 3.9 μM (iNOS) . Aminoguanidine, conversely, shows a marked iNOS selectivity with a Ki of 16 μM for iNOS versus millimolar-range inhibition of eNOS [2].

NOS inhibition isoform selectivity Ki comparison

Mechanism-Based Inactivation Kinetics: Irreversible Versus Reversible NOS Inhibition

NG-Amino-L-arginine hydrochloride acts as a metabolism-based, irreversible inactivator of all three NOS isoforms, requiring catalytic turnover and oxygen/Ca²⁺ for inactivation, with maximal inactivation rates (k_inact) of 0.35 min⁻¹ (nNOS), 0.26 min⁻¹ (iNOS), and 0.53 min⁻¹ (eNOS) [1]. In contrast, L-NNA exhibits reversible inhibition of iNOS (Ki = 8.1 μM) without detectable inactivation up to 25 μM, while inactivating nNOS and eNOS with k_inact of 0.083 and 0.047 min⁻¹, respectively [2].

mechanism-based inactivation irreversible inhibition NOS kinetics

Cell-Type Selective Inhibition: Endothelial Versus Macrophage NOS Activity

In a direct comparative study using endothelial cells and macrophages, NG-amino-L-arginine (L-NAA) demonstrated approximately 100-fold greater potency in blocking endothelial cell NO synthesis compared to L-NMMA, while the two compounds were equipotent in macrophages [1]. L-NNA, by contrast, was 100-fold more potent in endothelial cells than L-NMMA but exhibited markedly reduced potency in macrophages. This differential cell-type sensitivity profile enables the use of a panel of inhibitors to discriminate between endothelial-like and macrophage-like sources of NO in complex biological systems [1].

endothelial NOS macrophage NOS cell-type selectivity

In Vivo Vascular Reactivity and Hemodynamic Consequences: Comparative Potency in Whole-Animal Models

In awake canine endotoxemia models, NG-amino-L-arginine (L-NAA) infusion (10 mg/kg/h) produced significantly higher systemic vascular resistance indices (SVRI) and pulmonary vascular resistance indices (PVRI) versus saline-treated controls, accompanied by decreased cardiac indices and oxygen delivery [1]. Crucially, L-NAA treatment increased mortality rates (10/11 vs. 1/6 controls; p = 0.005), an outcome not observed with all NOS inhibitors [1]. In comparative in vivo pressor assays, L-NNA was 230-fold more potent than L-NAA in raising arterial pressure in normotensive rats, while L-NMA was 87-fold more potent [2].

vascular resistance in vivo pharmacology hemodynamics

Solubility and Formulation Compatibility: Comparative Aqueous and DMSO Solubility Data

NG-Amino-L-arginine hydrochloride exhibits defined solubility parameters critical for experimental workflow design: it achieves ≥10 mg/mL in PBS (pH 7.2) and can be dissolved to 50 mM in pure DMSO for stock solution preparation . The compound is supplied as a crystalline solid stable at -20°C for ≥3 years in powder form and 6 months at -80°C in DMSO solution . In contrast, many comparator NOS inhibitors require higher DMSO concentrations or specialized co-solvent systems due to lower aqueous solubility.

solubility formulation in vivo dosing

Optimal Research Applications for NG-Amino-L-arginine Hydrochloride Based on Quantitative Differentiation Evidence


Dissecting Endothelial Versus Macrophage Contributions to NO Production in Mixed Cell Populations

Utilize NG-amino-L-arginine hydrochloride as part of a discriminatory inhibitor panel to identify the cellular source of NO in complex biological systems. Based on its ~100-fold greater potency in endothelial cells versus L-NMMA while maintaining equipotency in macrophages, the compound enables researchers to distinguish between endothelial-like and macrophage-like NO synthesis [1]. This application is directly supported by head-to-head comparative data in primary endothelial cells and macrophage lines.

Experimental Models Requiring Sustained, Irreversible NOS Inactivation After Compound Washout

Employ NG-amino-L-arginine hydrochloride in protocols where durable NOS suppression is required following compound removal. The compound's mechanism-based irreversible inactivation (k_inact 0.26-0.53 min⁻¹ across isoforms) ensures that enzyme activity remains suppressed even after washout, unlike reversible inhibitors such as L-NNA on iNOS [2]. This property is critical for pulse-chase experiments, ex vivo tissue bath studies, and any assay involving extensive washing steps.

In Vivo Sepsis and Endotoxemia Models Where Vascular Reactivity and Mortality Are Key Endpoints

Apply NG-amino-L-arginine hydrochloride in awake large-animal models of septic shock to study NOS-dependent hemodynamic alterations. The compound's well-characterized effects on systemic and pulmonary vascular resistance indices, coupled with its documented mortality impact (91% vs 17% in controls), provide a benchmark pharmacological phenotype against which novel therapeutics or genetic interventions can be compared [3].

Cell Culture Studies Requiring Direct Aqueous Solubility Without Organic Co-Solvents

Select NG-amino-L-arginine hydrochloride for cell-based NOS inhibition experiments where DMSO or other organic solvents must be minimized to avoid confounding effects on cellular physiology. The compound's solubility of ≤10 mg/mL in PBS (pH 7.2) allows for direct dissolution in aqueous culture media, eliminating the need for solvent vehicles that may alter membrane properties, induce stress responses, or interfere with downstream assays .

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